molecular formula C23H34O4 B12706198 14-Deoxydigoxigenin CAS No. 119181-60-1

14-Deoxydigoxigenin

Cat. No.: B12706198
CAS No.: 119181-60-1
M. Wt: 374.5 g/mol
InChI Key: SFLUOWHWUKEJIC-BEHLGQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions: 14-Deoxydigoxigenin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

14-Deoxydigoxigenin has a wide range of applications in scientific research:

Mechanism of Action

14-Deoxydigoxigenin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing cardiac contractility and improving heart function .

Comparison with Similar Compounds

  • Digitoxin
  • Digoxin
  • Digitoxigenin
  • Digoxigenin
  • Lanatoside A
  • Lanatoside C

Comparison: 14-Deoxydigoxigenin is unique in its structure due to the absence of a hydroxyl group at the 14th position, which differentiates it from other similar compounds like digoxigenin and digitoxigenin. This structural difference can influence its pharmacological activity and potency .

Properties

CAS No.

119181-60-1

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O4/c1-22-8-7-15(24)10-14(22)3-4-16-18-6-5-17(13-9-21(26)27-12-13)23(18,2)20(25)11-19(16)22/h9,14-20,24-25H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,19+,20-,22+,23-/m1/s1

InChI Key

SFLUOWHWUKEJIC-BEHLGQDMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@H]3CC[C@@H]4C5=CC(=O)OC5)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3CCC4C5=CC(=O)OC5)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.